molecular formula C12H6Cl2F3N B13126254 2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine

2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B13126254
M. Wt: 292.08 g/mol
InChI Key: JGZUOSOSXXULSO-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine is a chemical compound with the molecular formula C12H6Cl2F3N It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine typically involves the chlorination of 4-(trifluoromethyl)aniline followed by cyclization. One common method includes the diazotization of p-trifluoromethylaniline, followed by a reaction with ethyl 2,3-dicyanopropionate under weakly acidic conditions. The resulting compound undergoes chlorination and decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination reactions using appropriate catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine and trifluoromethyl groups enhances its reactivity and binding affinity to various biological targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-(trifluoromethyl)pyridine
  • 2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine
  • 2,6-Dichloro-4-(trifluoromethyl)phenyl pyrazole

Uniqueness

2,6-Dichloro-4-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher reactivity or different biological activities, making it valuable for specific applications .

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H6Cl2F3N

Molecular Weight

292.08 g/mol

IUPAC Name

2,6-dichloro-4-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H6Cl2F3N/c13-10-5-8(6-11(14)18-10)7-1-3-9(4-2-7)12(15,16)17/h1-6H

InChI Key

JGZUOSOSXXULSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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